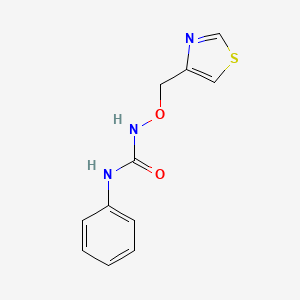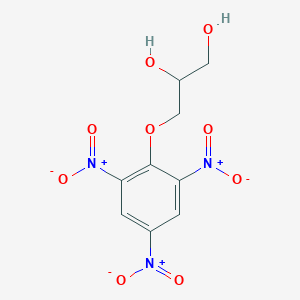
3-(2-Ethoxy-2-oxoethyl)-2-methyl-1,3-benzothiazol-3-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(2-methylbenzothiazol-3-yl)acetate is an organic compound belonging to the class of esters. It features a benzothiazole ring, which is a bicyclic structure consisting of a benzene ring fused to a thiazole ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-methylbenzothiazol-3-yl)acetate typically involves the condensation of 2-aminobenzenethiol with ethyl 2-bromoacetate. The reaction is carried out in the presence of a base, such as sodium hydroxide, in an organic solvent like ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of Ethyl 2-(2-methylbenzothiazol-3-yl)acetate can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-methylbenzothiazol-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Ethyl 2-(2-methylbenzothiazol-3-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-methylbenzothiazol-3-yl)acetate involves its interaction with specific molecular targets and pathways. The benzothiazole ring can interact with various enzymes and receptors, leading to biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl benzoate
- Ethyl 2-benzothiazolylacetate
- Methyl 2-(2-methylbenzothiazol-3-yl)acetate
Uniqueness
Ethyl 2-(2-methylbenzothiazol-3-yl)acetate is unique due to the presence of the benzothiazole ring, which imparts specific chemical and biological properties. This makes it distinct from other esters and benzothiazole derivatives.
Properties
CAS No. |
72104-28-0 |
|---|---|
Molecular Formula |
C12H14BrNO2S |
Molecular Weight |
316.22 g/mol |
IUPAC Name |
ethyl 2-(2-methyl-1,3-benzothiazol-3-ium-3-yl)acetate;bromide |
InChI |
InChI=1S/C12H14NO2S.BrH/c1-3-15-12(14)8-13-9(2)16-11-7-5-4-6-10(11)13;/h4-7H,3,8H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
YOKXQONHGHZSFV-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)C[N+]1=C(SC2=CC=CC=C21)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



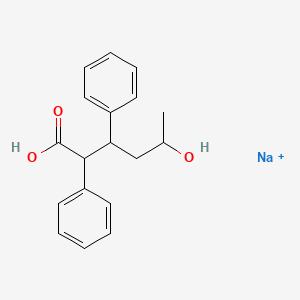

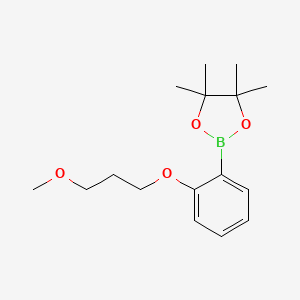
![4,8-Bis(aziridin-1-yl)-2,6-dichloropyrimido[5,4-d]pyrimidine](/img/structure/B14000050.png)
![6-(4-Phenylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B14000054.png)
![N,N-bis(2-chloroethyl)-4-[(3-chlorophenyl)iminomethyl]-3-methoxy-aniline](/img/structure/B14000074.png)
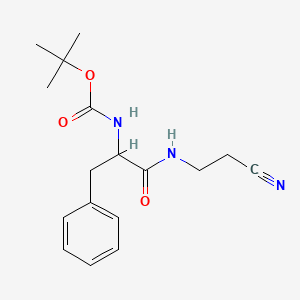

![2-([1,1'-Biphenyl]-4-yl)-4-(4-bromophenyl)-6-phenylpyrimidine](/img/structure/B14000086.png)

